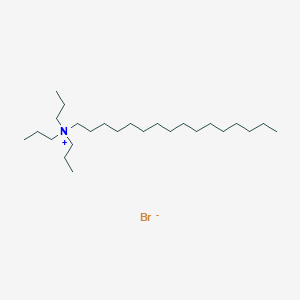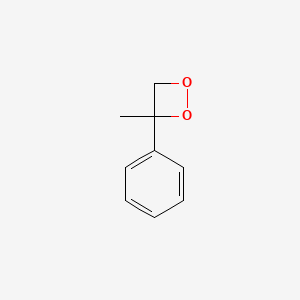
3-Methyl-3-phenyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-phenyl-1,2-dioxetane is a member of the dioxetane family, which are four-membered cyclic peroxides These compounds are known for their chemiluminescent properties, meaning they emit light when they undergo chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenyl-1,2-dioxetane typically involves the reaction of a suitable precursor with singlet oxygen. One common method is the photooxygenation of 3-methyl-3-phenylbut-1-ene. This reaction is carried out in the presence of a photosensitizer, such as methylene blue, under an oxygen atmosphere. The reaction conditions usually involve low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the principles of its synthesis can be adapted for industrial purposes. The key challenges in industrial production include the stabilization of the dioxetane and the control of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-3-phenyl-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This compound is known to decompose thermally, leading to the formation of carbonyl compounds and the release of light (chemiluminescence).
Oxidation: It can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of substituted dioxetanes.
Common Reagents and Conditions
Thermal Decomposition: Typically occurs at elevated temperatures.
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Various electrophiles can be used for substitution reactions on the phenyl ring.
Major Products Formed
Thermal Decomposition: Produces carbonyl compounds such as acetophenone and formaldehyde.
Oxidation: Can produce a range of oxidized products depending on the specific conditions.
Substitution: Leads to substituted dioxetanes with different functional groups on the phenyl ring.
科学的研究の応用
3-Methyl-3-phenyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various chemical assays.
Biology: Employed in bioluminescent assays to detect the presence of specific enzymes or other biological molecules.
Industry: Used in the development of sensitive detection methods for various analytes in environmental and food safety testing.
作用機序
The chemiluminescent properties of 3-Methyl-3-phenyl-1,2-dioxetane are due to its ability to decompose and release energy in the form of light. The decomposition typically involves the cleavage of the peroxide bond, leading to the formation of excited-state carbonyl compounds. These excited-state molecules then release energy as light when they return to their ground state. The specific molecular targets and pathways involved depend on the context in which the dioxetane is used, such as the presence of specific enzymes in biological assays.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1,2-dioxetane: Another member of the dioxetane family with similar chemiluminescent properties.
3-Phenyl-1,2-dioxetane: Lacks the methyl group but shares the phenyl group, leading to similar chemical behavior.
Adamantylideneadamantyl-1,2-dioxetane: Known for its stability and use in chemiluminescent assays.
Uniqueness
3-Methyl-3-phenyl-1,2-dioxetane is unique due to the presence of both a methyl and a phenyl group, which influence its chemical reactivity and stability. The combination of these groups makes it particularly useful in specific chemiluminescent applications where both stability and reactivity are required.
特性
CAS番号 |
35322-45-3 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
3-methyl-3-phenyldioxetane |
InChI |
InChI=1S/C9H10O2/c1-9(7-10-11-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChIキー |
QTBHNNGDZFDLPW-UHFFFAOYSA-N |
正規SMILES |
CC1(COO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


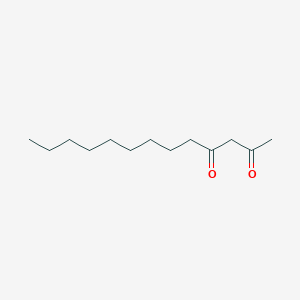
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
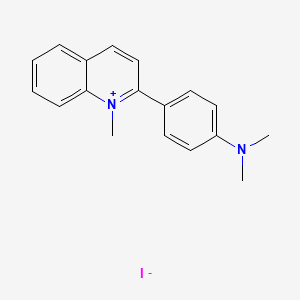
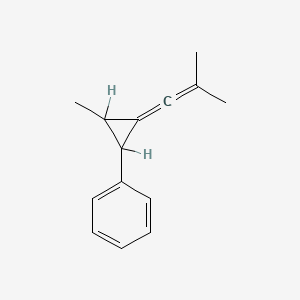

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
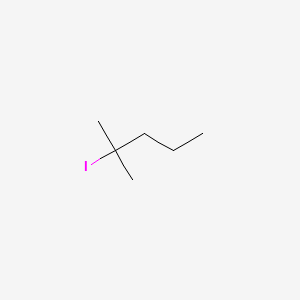
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
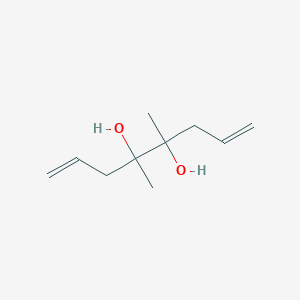

![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)

